1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[1-(Trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid is a compound of significant interest in organic chemistry due to its unique structure and potential applications. This compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a cyclopropane carboxylic acid moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(Trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid can be synthesized through multiple synthetic routes. One common method involves the cyclopropanation of a suitable pyrazole derivative. The reaction typically employs a cyclopropane precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper complexes. The trifluoromethyl group can be introduced via nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyrazole ring or the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates, and other nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[1-(Trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of agrochemicals and materials science, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism by which 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The cyclopropane ring provides rigidity to the molecule, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
1-(Trifluoromethyl)pyrazole: Lacks the cyclopropane carboxylic acid moiety, making it less rigid and potentially less specific in its interactions.
Cyclopropane carboxylic acid derivatives: These compounds do not have the trifluoromethyl group, which can significantly alter their chemical properties and biological activity.
Uniqueness: 1-[1-(Trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid is unique due to the combination of the trifluoromethyl group and the cyclopropane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and rigidity, which can enhance its utility in various applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
2758000-32-5 |
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Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
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